molecular formula C8H12O3 B3327692 (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol CAS No. 369647-29-0

(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol

Cat. No. B3327692
CAS RN: 369647-29-0
M. Wt: 156.18 g/mol
InChI Key: FXOFSGSXPYHEMV-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol, also known as kahweol, is a natural diterpene that is found in coffee beans. It has been the subject of scientific research due to its potential health benefits.

Mechanism of Action

The mechanism of action of (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol is not fully understood, but it is believed to work by inhibiting the expression of certain genes that are involved in inflammation and cancer. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Kahweol has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It also has a protective effect on the liver by increasing the activity of certain enzymes involved in detoxification. Additionally, (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol has been found to lower blood glucose levels by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol in lab experiments is that it is a natural compound that is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that it may be difficult to obtain pure (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol due to its low solubility in water.

Future Directions

There are several future directions for research on (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol. One area of interest is its potential as a chemopreventive agent for cancer. Another area of interest is its potential as a treatment for diabetes and other metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol and its effects on the human body.
Conclusion
In conclusion, (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol is a natural diterpene that has been the subject of scientific research due to its potential health benefits. It has anti-inflammatory, antioxidant, and anticancer properties, and has a protective effect on the liver and can lower blood glucose levels. While there are advantages to using (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol in lab experiments, there are also limitations. Future research on (1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol may lead to new treatments for cancer, diabetes, and other metabolic disorders.

Scientific Research Applications

Kahweol has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have a protective effect on the liver and to lower blood glucose levels.

properties

IUPAC Name

(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOFSGSXPYHEMV-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@@H]([C@H]2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Reactant of Route 2
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Reactant of Route 3
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Reactant of Route 4
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Reactant of Route 5
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol
Reactant of Route 6
Reactant of Route 6
(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol

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